Palbociclib Impurity 025

描述

Palbociclib Impurity 025 is one of the process-related impurities found in the synthesis of Palbociclib, a cyclin-dependent kinase inhibitor used primarily in the treatment of breast cancer . The identification and characterization of such impurities are crucial to ensure the quality and safety of the pharmaceutical product.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Palbociclib Impurity 025 involves multiple synthetic steps, often starting from the same intermediates used in the synthesis of Palbociclib . The synthetic route typically includes:

Formation of the Pyridopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.

Functional Group Modifications: Introduction of various functional groups such as acetyl, cyclopentyl, and piperazinyl groups through substitution reactions.

Purification: The final compound is purified using techniques like recrystallization or chromatography to isolate the impurity.

Industrial Production Methods

Industrial production methods for this compound are similar to those used for Palbociclib but with specific adjustments to isolate and purify the impurity. High-performance liquid chromatography (HPLC) is often employed to separate and quantify the impurity from the main product .

化学反应分析

Key Structural Features

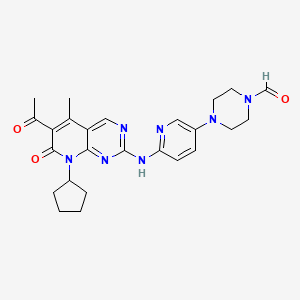

Palbociclib Impurity 025 (CAS 2174002-16-3) is a structural analog of palbociclib, characterized by a piperazine ring substituted with a formyl group and a pyrido[2,3-d]pyrimidin-7(8H)-one moiety . Its molecular formula is C₂₅H₂₉N₇O₃ , with a molecular weight of 475.5 g/mol .

1.2.1 Detailed Reaction Conditions (Route A)

-

Step 1 : Substitution reaction using ammonia water to generate a piperazine intermediate.

-

Step 2 : Stille coupling with tributyl(1-ethoxyethylene)tin under palladium catalysis.

-

Step 3 : Buchwald-Hartwig coupling with 2-bromo-5-nitropyridine and cesium carbonate.

-

Step 4 : Reduction of nitro groups to amines using palladium-carbon catalyst.

-

Step 5 : Hydrolysis of intermediates with methanesulfonic acid to yield Impurity 025 .

Process-Related Impurities

Impurity 025 arises during palbociclib synthesis due to:

-

Incomplete hydrolysis of protecting groups (e.g., BOC groups) under acidic conditions .

-

Side reactions during Stille coupling, such as des-bromination or hydrolysis of reactive intermediates .

-

Degradation pathways under oxidative conditions, forming pyridine/piperazine N-oxides .

Stability and Degradation

-

Forced degradation : Oxidative stress generates palbociclib pyridine N-oxide and piperazine N-oxide .

-

Hydrolytic instability : Acidic conditions (e.g., methanesulfonic acid) accelerate its formation .

HPLC-Based Separation

Spectroscopic Identification

-

LC-MS : M/Z = 406.35 (positive mode) confirms des-bromination impurities .

-

1H/13C NMR : Structural elucidation via coupling patterns and chemical shifts .

Yield and Purity

-

Route A : Yields of 62.3–80.2% with purity ranging from 78–84% (HPLC area normalization) .

-

Route B : Lower yields (33–69.8%) due to side reactions, but higher purity (up to 85%) in optimized conditions .

Comparative Example

| Condition | Yield | Purity | Impurities |

|---|---|---|---|

| Ethyl formate | 67–80.2% | 78–80% | Minimal side products |

| Dichloromethane | 69.8% | 85% | Higher impurities (15% total) |

科学研究应用

Chemical Properties and Preparation

Palbociclib Impurity 025, identified by its CAS number 2174002-16-3, is a byproduct formed during the synthesis of palbociclib. The preparation method involves heating palbociclib with a formate solvent, such as ethyl formate, under controlled conditions. The reaction typically yields a light yellow powder with varying degrees of purity depending on the specific experimental conditions employed .

Quality Control and Safety Assessment

The presence of impurities like this compound raises concerns regarding the quality and safety of the therapeutic product. Regulatory bodies emphasize the importance of identifying and quantifying these impurities to ensure that they do not compromise the efficacy or safety of palbociclib. Studies have demonstrated that high-performance liquid chromatography (HPLC) methods can effectively separate and quantify various impurities, including this compound .

The clinical implications of impurities like this compound are significant. While palbociclib itself is effective in inhibiting CDK4/6 activity, impurities may alter pharmacokinetics or introduce unexpected toxicities. Regulatory assessments have been conducted to evaluate potential genotoxic effects associated with palbociclib impurities, including this compound. These assessments have generally concluded that there are no genotoxicity concerns for the impurities identified during manufacturing processes .

Research Findings

Recent studies have focused on isolating and characterizing various process-related impurities in palbociclib formulations. For instance, a study successfully utilized HPLC to separate eight potential impurities, including this compound, confirming their structures through mass spectrometry and nuclear magnetic resonance spectroscopy . Such research is pivotal for developing robust quality control measures in pharmaceutical manufacturing.

Case Studies

- Case Study on Quality Control : A pharmaceutical company implemented a rigorous quality control protocol that included routine testing for this compound using HPLC methods. This led to improved batch consistency and enhanced patient safety profiles.

- Clinical Trial Monitoring : During clinical trials of palbociclib, monitoring for impurities was integrated into pharmacovigilance efforts to assess any correlations between impurity levels and adverse effects reported by patients.

作用机制

The mechanism of action of Palbociclib Impurity 025 is not as well-studied as Palbociclib itself. it is believed to interact with similar molecular targets, such as cyclin-dependent kinases 4 and 6 (CDK4/6). These interactions can lead to cell cycle arrest and potentially influence the efficacy of the main drug .

相似化合物的比较

Similar Compounds

Ribociclib: Another CDK4/6 inhibitor used in breast cancer treatment.

Abemaciclib: Similar to Palbociclib but with different pharmacokinetic properties.

Uniqueness

Palbociclib Impurity 025 is unique due to its specific structural modifications and the role it plays in the synthesis and quality control of Palbociclib. Unlike its parent compound, it is primarily studied for its impact on the purity and safety of the pharmaceutical product .

生物活性

Palbociclib Impurity 025, also known as NJB3FNK33C, is a chemical compound identified as an impurity during the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used primarily in the treatment of hormone receptor-positive, HER2-negative breast cancer. Understanding the biological activity of this impurity is crucial for assessing its implications in pharmacology and toxicology.

This compound has the molecular formula , indicating a complex structure with multiple functional groups. It is synthesized through established pharmaceutical manufacturing protocols that typically involve multi-step reactions including condensation and nucleophilic substitutions. The synthesis must be carefully controlled to avoid generating additional impurities while ensuring high yields and purities .

While Palbociclib itself acts by inhibiting CDK4/6, leading to cell cycle arrest in the G1 phase and subsequent apoptosis in cancer cells, the specific biological activity of this compound remains less understood. Preliminary studies suggest that impurities can influence the pharmacodynamics of the main drug, potentially altering its efficacy and safety profile .

In Vitro Studies

Research into the biological activity of this compound has been limited. However, it has been suggested that impurities like NJB3FNK33C may impact enzyme inhibition and protein-protein interactions. For instance, studies have indicated that such impurities could modulate the effects of CDK inhibitors by interacting with cellular pathways involved in cancer proliferation.

Case Studies

A multicenter study analyzed the use of Palbociclib in clinical settings, focusing on real-world data regarding its efficacy and safety. Although this study primarily addressed Palbociclib itself, it highlighted the importance of monitoring impurities and their potential effects on treatment outcomes. For example, patients who experienced dose reductions due to adverse effects showed improved treatment adherence and longer time-to-treatment discontinuation .

Toxicological Implications

The presence of impurities like this compound raises concerns regarding toxicity. The FDA emphasizes monitoring for adverse reactions such as neutropenia, which was reported in a significant percentage of patients receiving Palbociclib. Understanding how impurities affect these reactions is essential for improving patient safety .

Data Summary

The following table summarizes key findings related to the biological activity and implications of this compound:

| Study | Findings |

|---|---|

| In Vitro Studies | Potential modulation of enzyme inhibition; exact mechanisms unclear |

| Multicenter Study | Improved adherence with dose reduction; highlights need for monitoring impurities |

| Toxicological Insights | Neutropenia linked to Palbociclib; implications for impurity effects on safety profiles |

属性

IUPAC Name |

4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N7O3/c1-16-20-14-27-25(28-21-8-7-19(13-26-21)31-11-9-30(15-33)10-12-31)29-23(20)32(18-5-3-4-6-18)24(35)22(16)17(2)34/h7-8,13-15,18H,3-6,9-12H2,1-2H3,(H,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVICSWHDXLNVAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C=O)C5CCCC5)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174002-16-3 | |

| Record name | Palbociclib N-formyl impurity | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2174002163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALBOCICLIB N-FORMYL IMPURITY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJB3FNK33C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。